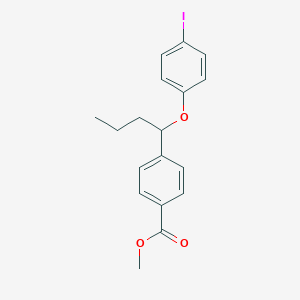
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.25 g/mol . It is typically found in a yellow to colorless oil form . This compound is of interest due to its unique structure, which includes an iodophenoxy group attached to a butyl chain, further connected to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Electrophilic Aromatic Substitution: The benzoate ester can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in carbon–carbon bond formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with biological macromolecules, potentially disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-(4-bromophenoxy)butyl)benzoate
- Ethyl 4-(1-(4-iodophenoxy)butyl)benzoate
- Methyl 4-(1-(5-iodopyridin-2-yloxy)butyl)benzoate
Uniqueness
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its brominated or ethylated analogs .
Properties
Molecular Formula |
C18H19IO3 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
methyl 4-[1-(4-iodophenoxy)butyl]benzoate |
InChI |
InChI=1S/C18H19IO3/c1-3-4-17(22-16-11-9-15(19)10-12-16)13-5-7-14(8-6-13)18(20)21-2/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
TYXAJIQPXVUAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















